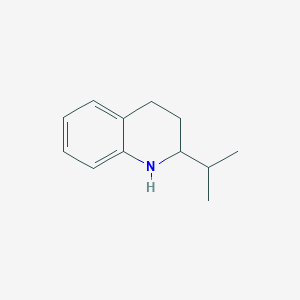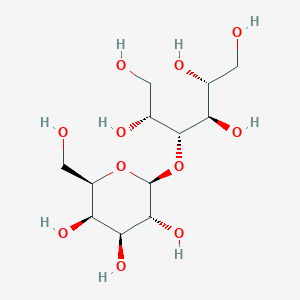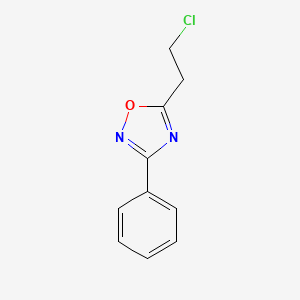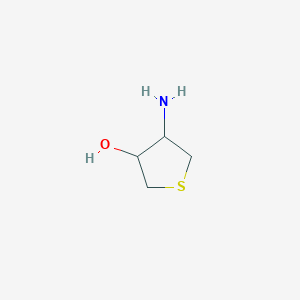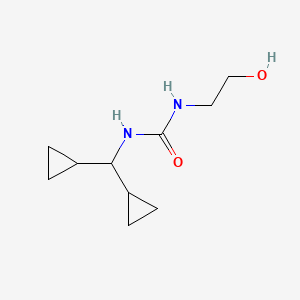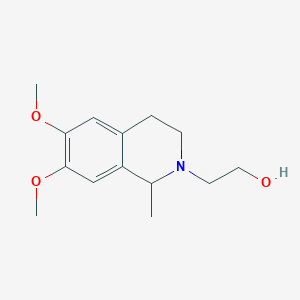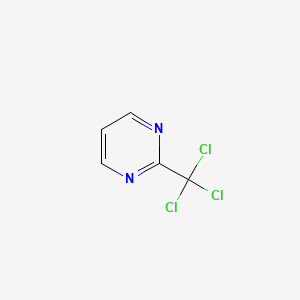
Trichloromethylpyrimidine
Vue d'ensemble
Description
Trichloromethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloromethylpyrimidine can be synthesized through the heterocyclization of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. This reaction yields alkyl 4-amino-6-methyl-2-trichloromethylpyrimidine-5-carboxylates, which can further react with aryl isocyanates to produce pyrimidinylureas. These pyrimidinylureas undergo cyclization to form 3-aryl-5-methyl-7-trichloromethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones under the action of sodium methoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloromethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles such as thiophenolate and thiophenol, leading to the formation of phenylsulfide derivatives.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions with 1,3-diazabutadienes, resulting in the formation of pyrimidinones and azetidinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiophenolate and thiophenol are common reagents used in the substitution reactions of this compound. These reactions are typically carried out in the presence of a base such as sodium methoxide.
Cycloaddition Reactions: Cycloaddition reactions often involve the use of acyl chlorides and triethylamine as reagents, with the reaction being facilitated by heating or microwave irradiation.
Major Products:
Phenylsulfide Derivatives: Formed from nucleophilic substitution reactions.
Pyrimidinones and Azetidinones: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Trichloromethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of trichloromethylpyrimidine involves its interaction with molecular targets through nucleophilic substitution and cycloaddition reactions. The trichloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it allows the compound to interact with and modify biomolecules .
Comparaison Avec Des Composés Similaires
Trichloromethylpyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Trichloromethylbenzene: Contains a benzene ring with a trichloromethyl group.
Trichloromethylthiazole: Contains a thiazole ring with a trichloromethyl group.
Uniqueness: Trichloromethylpyrimidine is unique due to its combination of a pyrimidine ring and a trichloromethyl group, which imparts distinct reactivity and biological activity. The presence of nitrogen atoms in the pyrimidine ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
2-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFNONCUBGLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to trichloromethylpyrimidines?
A1: Trichloromethylpyrimidines can be synthesized through various methods. One common approach involves the reaction of alkyl 2-(diaminomethylidene)-3-oxobutyrates with trichloroacetonitrile. [] Another method utilizes the reaction of methylpyrimidines with phosphorus pentachloride in phosphorus oxychloride to form trichloromethylpyrimidines. []
Q2: Can trichloromethylpyrimidines be used to synthesize other heterocyclic systems?
A2: Yes, trichloromethylpyrimidines serve as versatile building blocks for synthesizing various heterocycles. For instance, they can undergo reactions with triphenylphosphine to form pyrimidinylmethylenephosphoranes, which can be further reacted with aldehydes to produce chloropyrimidinylolefins. [, ] Additionally, 2-trichloromethyl-5-phenylpyrimidines can undergo nitrene cyclization reactions, facilitated by sodium azide or Du Bois catalyst, to produce 2-trichloromethylpyrimido[4,5-b]indole derivatives. []
Q3: Have any biological activities been reported for trichloromethylpyrimidine derivatives?
A3: Yes, certain this compound derivatives have shown inhibitory activity against NTPDase, an enzyme responsible for hydrolyzing ATP and ADP in the central nervous system. Notably, 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine (2b) displayed noncompetitive inhibition with Ki values of 0.18 mM for ATP and 0.55 mM for ADP in rat cerebral cortex synaptosomes. []
Q4: What structural features of trichloromethylpyrimidines are important for NTPDase inhibition?
A4: While the exact mechanism of action requires further investigation, the study exploring NTPDase inhibition suggests that the position and type of substituents on the pyrimidine ring influence inhibitory potency. For instance, replacing the trichloromethyl group with a trifluoromethyl group or modifying the substituents at other positions on the pyrimidine ring generally resulted in decreased inhibitory activity against NTPDase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


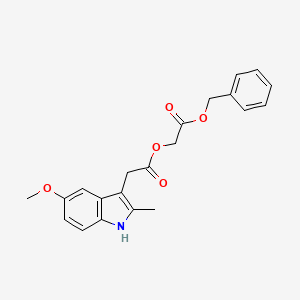

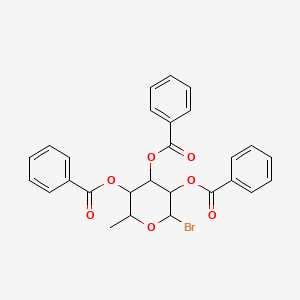
![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
